molecular formula C7H11N B15052026 Cis-3-azabicyclo[3,3,0]oct-2-ene

Cis-3-azabicyclo[3,3,0]oct-2-ene

Cat. No.: B15052026
M. Wt: 109.17 g/mol
InChI Key: FMZZVNGLGWKWFR-NKWVEPMBSA-N
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Preparation Methods

The synthesis of cis-3-azabicyclo[3,3,0]oct-2-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable amine with a diene can yield the desired bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of this compound .

Chemical Reactions Analysis

Cis-3-azabicyclo[3,3,0]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of this compound with MCPBA yields the corresponding epoxide .

Mechanism of Action

The mechanism of action of cis-3-azabicyclo[3,3,0]oct-2-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This allows this compound to modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C7H11N/c1-2-6-4-8-5-7(6)3-1/h4,6-7H,1-3,5H2/t6-,7+/m0/s1

InChI Key

FMZZVNGLGWKWFR-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H]2CN=C[C@@H]2C1

Canonical SMILES

C1CC2CN=CC2C1

Origin of Product

United States

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